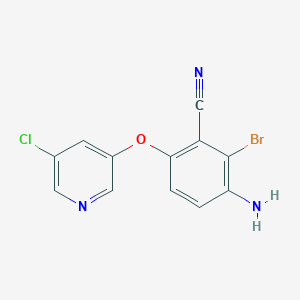
3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond can be carried out by reacting the brominated benzene derivative with 3,5-dichloro-4-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: As a lead compound for drug discovery and development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-(3-chloro-pyridin-4-yl)-benzamide
- 3-Bromo-N-(3,5-difluoro-pyridin-4-yl)-benzamide
- 3-Bromo-N-(3,5-dimethyl-pyridin-4-yl)-benzamide
Uniqueness
3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, which may impart distinct chemical reactivity and biological activity compared to its analogs. The specific substitution pattern on the pyridine ring can also influence its binding affinity and selectivity towards biological targets.
Propriétés
Formule moléculaire |
C12H7BrCl2N2O |
|---|---|
Poids moléculaire |
346.00 g/mol |
Nom IUPAC |
3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-3-1-2-7(4-8)12(18)17-11-9(14)5-16-6-10(11)15/h1-6H,(H,16,17,18) |
Clé InChI |
FWPXKEJFULLCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=NC=C2Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(Phenylacetyl)phenyl]propan-2-yl}acetamide](/img/structure/B8634924.png)



![10-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8634942.png)

![2-Methyl-2-[2-(4-methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8634945.png)



![5-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8634969.png)



